1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane is a synthetic 1,4-diazepane derivative featuring a cyclopropanesulfonyl group at position 1 and a 4-fluorobenzyl substituent at position 4. The cyclopropanesulfonyl moiety enhances metabolic stability and bioavailability, while the 4-fluorobenzyl group may influence receptor binding through steric and electronic effects .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-14-4-2-13(3-5-14)12-17-8-1-9-18(11-10-17)21(19,20)15-6-7-15/h2-5,15H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSETBEWZKWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring substituted with both a cyclopropanesulfonyl group and a 4-fluorobenzyl group. These structural components are believed to contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropanesulfonyl moiety may enhance binding affinity and selectivity due to its steric and electronic properties. The diazepane structure can facilitate interactions with neurotransmitter receptors, potentially modulating their activity.
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : In vitro studies have shown that derivatives of cyclopropanesulfonyl compounds exhibit antiproliferative effects against various cancer cell lines, including U937 human myeloid leukemia cells. These compounds were noted for their ability to inhibit cell proliferation without significant cytotoxicity, suggesting a favorable therapeutic index .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The unique structure allows for interactions that may inhibit enzymatic pathways involved in disease processes.
- Neuropharmacological Effects : Due to the diazepane ring, the compound may exhibit neuropharmacological properties similar to other diazepine derivatives, which are known for their anxiolytic and sedative effects.
Case Studies
- Antiproliferative Activity : A study investigating the synthesis of cyclopropanamide derivatives reported that certain compounds demonstrated significant inhibition of U937 cell line proliferation while displaying minimal cytotoxicity. This suggests that modifications to the cyclopropanesulfonyl structure can lead to enhanced therapeutic profiles .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that variations in the fluorophenyl substitution can significantly affect biological activity. For instance, compounds with different substitutions on the phenyl ring showed varying degrees of enzyme inhibition and receptor binding affinity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural features, molecular properties, and reported activities of selected 1,4-diazepane analogs:
Key Observations
Substituent-Driven Target Selectivity :
- The target compound ’s cyclopropanesulfonyl group distinguishes it from sulfur-containing analogs like Ev1 ’s thioether-linked propyl chain. Sulfonyl groups typically improve metabolic stability and solubility compared to thioethers, which may enhance CNS penetration .
- Ev3 ’s pyrazole substituent confers high 5-HT₇ receptor selectivity, suggesting that heterocyclic substituents are critical for serotonin receptor targeting .
However, Ev7 lacks a sulfonyl group, limiting direct comparisons .
Pharmacological Implications :
- Ev1 ’s antiparkinsonian activity aligns with dopamine receptor modulation, while Ev3 ’s 5-HT₇ antagonism supports autism-related behavioral improvements. The target compound’s dual substituents may bridge these activities, though empirical data is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
